molecular formula C20H20N4O B271316 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide

3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide

Cat. No. B271316
M. Wt: 332.4 g/mol
InChI Key: NDVSKNDDNQDQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide, also known as MIIP, is a small molecule inhibitor that has been widely used in scientific research. MIIP has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide functions as an inhibitor of the protein-protein interaction between the transcription factor NF-κB and its co-activator CBP/p300. NF-κB is a key regulator of inflammation and immune response, and its activation has been linked to various diseases, including cancer and inflammation. By inhibiting the interaction between NF-κB and CBP/p300, 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide prevents the transcriptional activation of NF-κB target genes, leading to anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide reduces inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has also been shown to have high selectivity for NF-κB, minimizing off-target effects. However, 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide research. One direction is to optimize the synthesis method of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide to improve its solubility and stability. Another direction is to investigate the potential therapeutic applications of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide analogs with improved efficacy and selectivity may lead to the discovery of novel therapeutics.

Synthesis Methods

The synthesis of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide involves the condensation of 4-methylphenyl-1,2-diamine with 2-(2-bromoethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole in the presence of a palladium catalyst. The resulting product is then reacted with 3-bromo-propanoyl chloride to yield 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide.

Scientific Research Applications

3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been extensively used in scientific research for its potential therapeutic applications. Studies have shown that 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

3-[4-methyl-2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-1-yl]propanamide

InChI

InChI=1S/C20H20N4O/c1-13-7-9-14(10-8-13)19-17(11-12-18(21)25)24-16-6-4-3-5-15(16)23(2)20(24)22-19/h3-10H,11-12H2,1-2H3,(H2,21,25)

InChI Key

NDVSKNDDNQDQBR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N

Origin of Product

United States

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